Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 660406-84-8
VCID: VC21229905
InChI: InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

CAS No.: 660406-84-8

Cat. No.: VC21229905

Molecular Formula: C13H20N2O3

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate - 660406-84-8

Specification

CAS No. 660406-84-8
Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
IUPAC Name tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3
Standard InChI Key VSLLBQBSHAGKLC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N

Introduction

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS Number: 660406-84-8) is a synthetic organic compound widely used in pharmaceutical and chemical research. It belongs to the class of piperidine derivatives and is primarily utilized as a building block for drug discovery, particularly in the development of protein degraders. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyanoacetyl moiety.

Applications in Research

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is primarily used as a precursor in the synthesis of bioactive molecules. Its applications include:

  • Protein Degrader Development: This compound serves as a key intermediate in the synthesis of molecules designed to degrade specific proteins, an emerging therapeutic strategy in drug discovery.

  • Medicinal Chemistry: It is employed to construct complex molecules with potential anti-inflammatory, antiviral, or anticancer properties.

  • Structure-Activity Relationship (SAR) Studies: Researchers use it to explore the effects of structural modifications on biological activity.

Synthesis and Characterization

The synthesis of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate typically involves:

  • Starting Materials: N-Boc-piperidone and cyanoacetic acid derivatives.

  • Reaction Conditions: The reaction is carried out under basic or acidic conditions, depending on the desired yield and purity.

  • Purification: The product is purified using recrystallization or chromatography techniques.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): Confirms the structure through chemical shifts.

  • Mass Spectrometry (MS): Determines molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups.

Safety and Handling

This compound is intended for use in professional laboratories only and is not suitable for medical or consumer applications. Key safety considerations include:

  • Avoid inhalation or skin contact.

  • Store in a cool, dry place away from direct sunlight.

  • Handle with appropriate personal protective equipment (PPE).

Comparative Analysis with Related Compounds

CompoundMolecular FormulaApplications
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylateC₁₃H₂₀N₂O₃Protein degraders, SAR studies
Tert-butyl N-(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-ylcarbamateC₁₅H₂₅N₃O₃Drug synthesis

The inclusion of different substituents on the piperidine ring alters biological activity and physicochemical properties, making these compounds versatile tools in drug design.

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